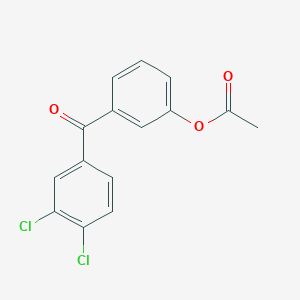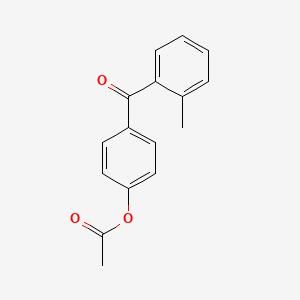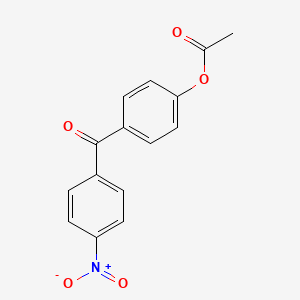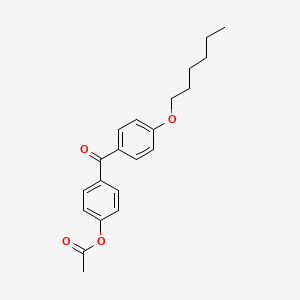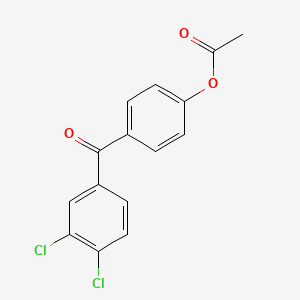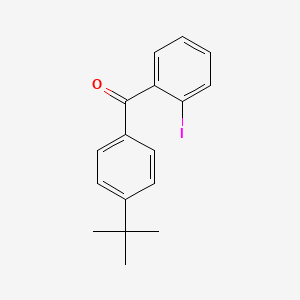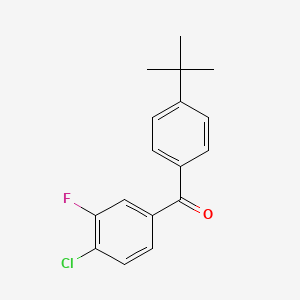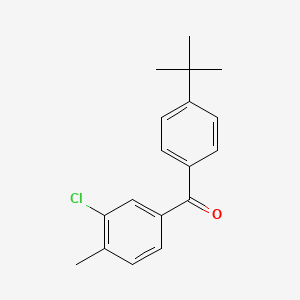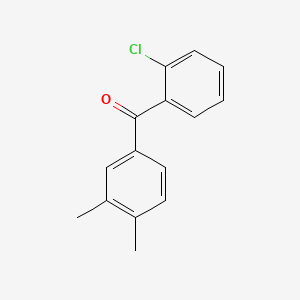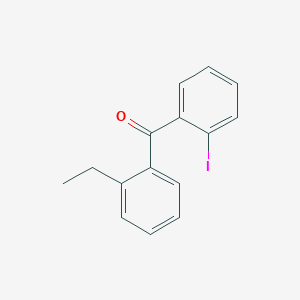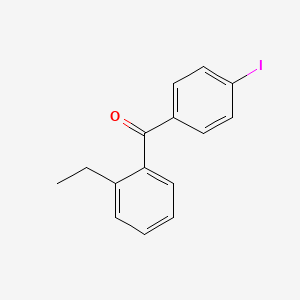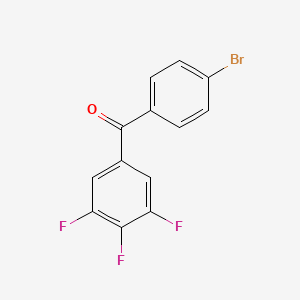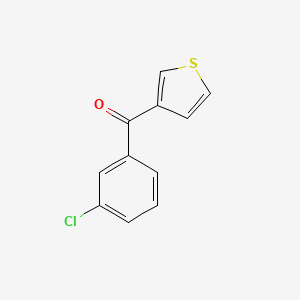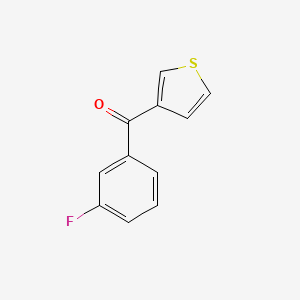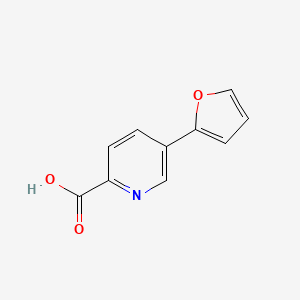
5-(Furan-2-yl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(Furan-2-yl)picolinic acid” is a compound that contains a furan ring and a picolinic acid moiety . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .
Applications De Recherche Scientifique
Synthesis and Characterization of Complexes
The nuclease activity of mixed ligand complexes of copper(II) with heteroaromatic derivatives, including furan-2-yl compounds, showcases their potential in biologically relevant reactions. These complexes, characterized by spectroscopic methods, demonstrate distinct geometries and electronic properties, hinting at their utility in studying metal-ligand interactions and nuclease activity, an area crucial for understanding DNA cleavage mechanisms (Reddy, Reddy, & Babu, 2000).
Enzyme Catalysis
The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an FAD-dependent enzyme highlights the role of furan derivatives in developing biobased platform chemicals for polymer production. This enzyme's ability to efficiently convert furan derivatives under mild conditions could be crucial for sustainable chemistry applications (Dijkman, Groothuis, & Fraaije, 2014).
Discovery of New Furan Derivatives
New furan derivatives isolated from a mangrove-derived endophytic fungus suggest the potential of furan compounds in novel drug discovery and natural product chemistry. Such findings contribute to the chemical diversity of furan derivatives and their potential applications in medicinal chemistry (Chen et al., 2017).
Organic Synthesis and Chemical Reactions
The synthesis and reactions of derivatives of furan-2-carboxylic acids, including those involving thiadiazole, showcase the versatility of furan derivatives in organic synthesis. These studies are pivotal for developing new chemical reactions and materials with potential applications in pharmaceuticals and materials science (Kuticheva, Pevzner, & Petrov, 2015).
Photocatalytic Activity
The hydrothermal assembly of coordination compounds using 5-(3,4-dicarboxylphenyl)picolinic acid and its photocatalytic activity in Mn, Ni, Cu, and Zn coordination polymers highlight the potential of furan derivatives in environmental applications. Such studies pave the way for the development of new photocatalytic materials for pollutant degradation (Gu et al., 2017).
Orientations Futures
Furan-based compounds, including “5-(Furan-2-yl)picolinic acid”, have potential applications in various fields due to their unique chemical properties. They can be synthesized from biomass, making them a sustainable alternative to traditional petroleum-based compounds . Future research could focus on exploring these applications further and developing efficient synthesis methods for these compounds.
Propriétés
IUPAC Name |
5-(furan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-3-7(6-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWJYKGQIACFMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649934 |
Source


|
| Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)picolinic acid | |
CAS RN |
930110-99-9 |
Source


|
| Record name | 5-(2-Furanyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930110-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

